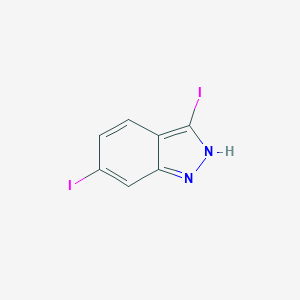

3,6-Diiodo-1H-indazole

Description

Properties

IUPAC Name |

3,6-diiodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVJIWVECAQYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619269 | |

| Record name | 3,6-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319472-78-1 | |

| Record name | 3,6-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Structural Analysis of 3,6-Diiodo-1H-indazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-diiodo-1H-indazole, a molecule of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic values and general experimental protocols based on the analysis of structurally related indazole derivatives.[2][3] This approach offers a robust framework for the characterization of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄I₂N₂ |

| Molecular Weight | 369.93 g/mol [1] |

| Melting Point | >210°C (decomposed)[1] |

| Boiling Point | 434.6±25.0 °C (Predicted)[1] |

| Density | 2.656 g/cm³ (Predicted)[1] |

| Storage | 2–8°C under inert gas (Nitrogen or Argon)[1] |

| Solubility | DMSO (Slightly), Methanol (Sparingly)[1] |

Spectroscopic Data

The precise experimental spectroscopic data for this compound is not widely published. However, based on the known spectral characteristics of substituted indazoles, the following data can be predicted.[3]

¹H NMR (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~7.8 | d | 1H | H-4 |

| ~7.6 | s | 1H | H-7 |

| ~7.2 | d | 1H | H-5 |

¹³C NMR (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-7a |

| ~130 | C-5 |

| ~125 | C-4 |

| ~122 | C-3a |

| ~115 | C-7 |

| ~95 | C-6 |

| ~90 | C-3 |

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3000 | N-H Stretching |

| 1620-1580 | C=C Aromatic Ring Stretching |

| 1500-1400 | C-C Aromatic Ring Stretching |

| ~800 | C-I Stretching |

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 370.8560 |

| [M+Na]⁺ | 392.8379 |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for indazole derivatives.[3][4]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.[3]

-

Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]

-

The number of scans can range from 8 to 64, depending on the sample concentration.[3]

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[3]

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

References

Technical Guide: 3,6-Diiodo-1H-indazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-diiodo-1H-indazole, a key heterocyclic building block in the synthesis of targeted therapeutics. While a definitive crystal structure for this specific compound is not publicly available, this document consolidates known physicochemical properties, detailed synthetic protocols for closely related analogues, and its application in the development of protein kinase inhibitors.

Physicochemical and Structural Data

This compound is a substituted indazole that serves as a versatile intermediate in medicinal chemistry. The di-iodinated scaffold provides two reactive sites for the introduction of various functionalities, primarily through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening.

| Property | Value |

| Molecular Formula | C₇H₄I₂N₂ |

| Molecular Weight | 369.93 g/mol |

| CAS Number | 319472-78-1 |

| Appearance | Likely a solid powder |

| Melting Point | >210°C (decomposes)[1] |

| Boiling Point | 434.6±25.0 °C (Predicted)[1] |

| Density | 2.656 g/cm³ (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Sparingly)[1] |

| Storage | Inert atmosphere (Argon or Nitrogen), 2–8°C[1] |

Experimental Protocols

Synthesis of 6-bromo-3-iodo-1H-indazole[2]

This procedure describes the iodination of 6-bromo-1H-indazole.

Materials:

-

6-bromo-1H-indazole

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Iodine (I₂)

Procedure:

-

Dissolve 6-bromo-1H-indazole (15.59 g, 79.1 mmol) and potassium hydroxide (15.51 g, 277.0 mmol) in 120 mL of N,N-Dimethylformamide (DMF).

-

Cool the reaction mixture in an ice bath.

-

Slowly add elemental iodine (28.14 g, 110.8 mmol) to the reaction mixture.

-

Stir the reaction at a low temperature for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 2.5% aqueous solution of sodium bisulfite to quench excess iodine.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under a vacuum to yield 6-bromo-3-iodo-1H-indazole.

Application in Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of aryl-substituted indazole derivatives, which are investigated as modulators and inhibitors of protein kinases.[1] These kinases are often implicated in oncogenic signaling pathways, such as the VEGFR and PI3K/AKT/mTOR pathways, which are critical for tumor growth, proliferation, and angiogenesis.[2][3] The iodine atoms on the indazole core serve as handles for introducing molecular complexity through reactions like Suzuki and Sonogashira couplings.

Generalized Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized synthetic workflow for the development of indazole-based kinase inhibitors starting from this compound.

Targeted Signaling Pathway Example: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole-based compounds have been developed as potent inhibitors of VEGFR-2.

References

Solubility Profile of 3,6-Diiodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,6-diiodo-1H-indazole, a key intermediate in the synthesis of various pharmacologically active molecules, including the tyrosine kinase inhibitor Axitinib.[1] Understanding the solubility of this compound in common organic solvents is critical for its handling, reaction optimization, and purification processes in a research and development setting.

Physicochemical Properties

Before delving into its solubility, a brief overview of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 319472-78-1 |

| Molecular Formula | C₇H₄I₂N₂ |

| Molecular Weight | 369.93 g/mol |

| Appearance | Light yellow to brown powder or crystals |

| Melting Point | >210°C (decomposes)[1] |

Qualitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have been reported, providing a general understanding of its solubility in common organic solvents.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Sparingly Soluble[1] |

This information suggests that while this compound has some solubility in polar aprotic and polar protic solvents, it is not freely soluble. For practical applications in synthesis and purification, this necessitates careful solvent selection and potentially the use of solvent mixtures or heating to achieve desired concentrations.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol, DMF, Acetonitrile, Tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid artificially inflated solubility readings.

-

Quantitatively dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification and Data Reporting:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically reported in mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the quantitative solubility of this compound.

References

The Emergence of 3,6-Diiodo-1H-indazole: A Key Intermediate in Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodo-1H-indazole, a halogenated heterocyclic compound, has emerged from relative obscurity to become a critical building block in the synthesis of advanced therapeutics. Its history is intrinsically linked to the development of targeted cancer therapies, most notably as a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, offering valuable insights for professionals in the fields of chemical research and drug development.

The indazole scaffold itself, a bicyclic aromatic heterocycle, was first described by Emil Fischer. For many years, indazole derivatives were explored for a variety of biological activities. However, the strategic di-iodination at the 3 and 6 positions of the indazole ring system created a versatile precursor for the development of specific and potent kinase inhibitors, marking a significant step forward in medicinal chemistry.

Physicochemical and Spectroscopic Data

Precise quantitative and spectroscopic data for this compound are not extensively reported in peer-reviewed literature, as it is primarily an intermediate in multi-step syntheses. However, based on available information from chemical suppliers and related analogs, the following data can be summarized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 319472-78-1 | [1] |

| Molecular Formula | C₇H₄I₂N₂ | [1] |

| Molecular Weight | 369.93 g/mol | [1] |

| Melting Point | >210°C (decomposition) | [1] |

| Boiling Point (Predicted) | 434.6 ± 25.0 °C | [1] |

| Density (Predicted) | 2.656 g/cm³ | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

| Solubility | Slightly soluble in DMSO, sparingly soluble in Methanol | [1] |

Table 2: Spectroscopic Data Overview for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will exhibit chemical shifts influenced by the electron-withdrawing effects of the iodine atoms. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Carbon atoms directly attached to the iodine atoms will show characteristic chemical shifts. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=C stretching of the aromatic rings, and C-I stretching are expected. |

| Mass Spectrometry (HRMS) | The molecular ion peak ([M]⁺) will correspond to the molecular weight of 369.93. The isotopic pattern will be characteristic for a molecule containing two iodine atoms. |

Discovery and Historical Context

The discovery of this compound is not attributed to a single, seminal publication but rather emerged from the intensive research and development efforts in the field of protein kinase inhibitors. Its significance is directly tied to the synthesis of Axitinib, a second-generation tyrosine kinase inhibitor developed by Pfizer. Axitinib was approved by the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of advanced renal cell carcinoma.[1]

The development of Axitinib was part of a broader trend in oncology focusing on targeted therapies that inhibit specific signaling pathways involved in tumor growth and angiogenesis. The indazole scaffold was identified as a "privileged structure" in medicinal chemistry, capable of forming key interactions with the hinge region of protein kinases. The strategic placement of iodine atoms on the indazole ring in this compound provided crucial handles for subsequent cross-coupling reactions, allowing for the efficient construction of the final drug molecule with the desired pharmacological profile. The history of this compound is therefore a testament to the evolution of rational drug design, where intermediates are specifically engineered to facilitate the synthesis of complex and highly active pharmaceutical agents.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Iodo-1H-indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 6-iodo-1H-indazole in DMF, add potassium hydroxide or potassium carbonate and stir the mixture at room temperature.

-

Add a solution of iodine in DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Role in Drug Development and Signaling Pathways

The primary importance of this compound lies in its role as a key intermediate in the synthesis of Axitinib. Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial mediators of angiogenesis, the formation of new blood vessels.[2][3] Tumors require angiogenesis to grow and metastasize. By inhibiting VEGFRs, Axitinib blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

The synthesis of Axitinib from this compound typically involves a series of cross-coupling reactions, such as Suzuki or Heck couplings, to introduce the necessary side chains onto the indazole core. The iodine atoms at the 3 and 6 positions provide the reactive sites for these transformations.

Conclusion

This compound serves as a prime example of how the development of a specific chemical intermediate is driven by the demands of modern drug discovery. While its independent discovery is not a singular event, its history is a crucial chapter in the story of targeted cancer therapy. The strategic di-iodination of the indazole core created a versatile and indispensable tool for medicinal chemists, enabling the efficient synthesis of complex molecules like Axitinib. For researchers and professionals in drug development, an understanding of the synthesis and reactivity of such key intermediates is paramount for the continued innovation of novel and effective therapeutics.

References

The Strategic Role of 3,6-Diiodo-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile template for the design of a wide array of therapeutic agents. Among the various substituted indazoles, 3,6-diiodo-1H-indazole has emerged as a particularly valuable building block. The presence of two iodine atoms at strategic positions offers synthetic chemists a powerful toolkit for molecular elaboration through various cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of pharmacological activity. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound in drug discovery, with a focus on its role in the development of kinase and indoleamine 2,3-dioxygenase (IDO1) inhibitors.

Synthesis and Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its synthesis typically involves the direct iodination of an indazole precursor. The reactivity of the C-H bonds in the indazole ring is influenced by the electronic nature of the heterocyclic system, allowing for regioselective functionalization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄I₂N₂ |

| Molecular Weight | 369.93 g/mol |

| Melting Point | >210°C (decomposes)[1] |

| Appearance | Yellow to dark orange solid[1] |

| Solubility | Slightly soluble in DMSO, sparingly soluble in methanol[1] |

Applications in Medicinal Chemistry: A Gateway to Potent Inhibitors

The synthetic utility of this compound lies in the differential reactivity of its two carbon-iodine bonds. This allows for sequential and site-selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to introduce a variety of substituents at the 3- and 6-positions of the indazole core. This strategic functionalization is key to developing potent and selective inhibitors of various biological targets.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an effective template for the design of kinase inhibitors that can compete with ATP for binding to the enzyme's active site.

This compound is a key intermediate in the synthesis of several kinase inhibitors, most notably the FDA-approved drug Axitinib, which is used for the treatment of renal cell carcinoma.[2] Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). The synthesis of Axitinib showcases the utility of this compound as a scaffold for constructing complex drug molecules.

Derivatives of this compound have also been explored as inhibitors of other kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Polo-like kinase 4 (PLK4).[3][4] The ability to readily modify the 3- and 6-positions allows for the fine-tuning of inhibitory activity and selectivity against different kinases.

The following table summarizes the inhibitory activities of selected indazole derivatives against various kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |

| 14a | FGFR1 | 15 | - | - |

| 14b | FGFR1 | 13.2 | - | - |

| 14c | FGFR1 | 9.8 | - | - |

| 14d | FGFR1 | 5.5 | - | - |

| 27a | FGFR1 | < 4.1 | KG1 | 0.0253 |

| 27a | FGFR2 | 2.0 | SNU-16 | 0.0774 |

| 49 | GSK-3β | 1700 | - | - |

| 50 | GSK-3β | 350 | - | - |

| 46 | GSK-3β | 640 | - | - |

| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 |

| C05 | - | - | MCF-7 | 0.979 |

| C05 | - | - | H460 | 1.679 |

Data compiled from multiple sources.[3][4]

Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: A Novel Approach to Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune suppression within the tumor microenvironment by catalyzing the degradation of the essential amino acid tryptophan.[5] Inhibition of IDO1 can restore anti-tumor immunity and has emerged as a promising strategy in cancer immunotherapy. The indazole scaffold has been identified as a promising starting point for the development of potent IDO1 inhibitors.[6][7]

The following table presents the IDO1 inhibitory activity of a series of 4,6-disubstituted-1H-indazole derivatives.

| Compound ID | IDO1 Enzymatic IC₅₀ (µM) | IDO1 Cellular IC₅₀ (µM) (HeLa) | TDO Enzymatic IC₅₀ (µM) | TDO Cellular IC₅₀ (µM) (A172) |

| 35 | 0.74 | 1.37 | 2.93 | 7.54 |

Data from reference[6].

Signaling Pathways

Compounds derived from this compound often exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Caption: Generalized RAF-MEK-ERK signaling pathway and the inhibitory action of indazole-based compounds.

Caption: Simplified Wnt/β-catenin signaling pathway, a potential target for indazole-based modulators.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

6-Iodo-1H-indazole

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

1-Methyl-2-pyrrolidone (NMP)

-

Copper (II) acetate hydrate (Cu(OAc)₂·H₂O)

-

2-Mercapto-N-methylbenzamide

Procedure:

-

Under a nitrogen atmosphere, a mixture of 1-methyl-2-pyrrolidone (3 kg), 6-iodo-1H-indazole (4.4 kg), potassium carbonate (7.3 kg), and Copper (II) acetate hydrate (0.17 kg) is stirred at 20-25°C.[8]

-

The mixture is heated to 80°C.[8]

-

In a separate vessel, 2-mercapto-N-methylbenzamide (3.5 kg) is dissolved in 1-methyl-2-pyrrolidone (1.75 kg) and heated to 60°C.[8]

-

The solution from step 3 is added to the mixture from step 2 at 80°C over 15 minutes.[8]

-

The reaction mixture is then stirred at 105°C for 90 minutes.[8]

-

A solution of iodine (8.2 kg) in 1-methyl-2-pyrrolidone (2.8 kg) is then added.[8]

-

After the reaction is complete, the mixture is worked up by adding water and filtering the precipitate. The crude product is purified by recrystallization from acetone/water to yield 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a key intermediate for Axitinib.[8]

Caption: A generalized workflow for the synthesis of Axitinib utilizing this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-iodo-1H-indazole derivative.

Materials:

-

3-Iodo-1H-indazole derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water)

Procedure:

-

To a stirred solution of the N-protected 3-iodo-1H-indazole derivative in a 1,4-dioxane/water mixture, add the arylboronic acid (1.2 equivalents), K₂CO₃ (3 equivalents), and Pd(dppf)Cl₂·DCM (0.05 equivalents).[9]

-

The reaction mixture is stirred at room temperature for 8-12 hours.[9]

-

Upon completion, the reaction mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.[9]

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]

-

The crude product is purified by silica gel chromatography to afford the desired 3-aryl-1H-indazole derivative.[9]

Sonogashira Cross-Coupling Reaction

This protocol provides a general method for the Sonogashira coupling of a 3-iodo-1H-indazole derivative.

Materials:

-

N-protected 3-iodo-1H-indazole

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., THF)

Procedure:

-

To a solution of the N-protected 3-iodo-1H-indazole and the terminal alkyne in THF, add CuI and Pd(PPh₃)₄ under an inert atmosphere.[10][11]

-

Triethylamine is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed.[10][11]

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic di-iodination allows for the facile and regioselective introduction of diverse functionalities through a range of cross-coupling reactions. This has enabled the synthesis of potent and selective inhibitors of key biological targets, including protein kinases and IDO1, leading to the development of new therapeutic agents for cancer and other diseases. The continued exploration of the synthetic potential of this compound is expected to yield novel drug candidates with improved pharmacological profiles. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this important scaffold, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira Coupling [organic-chemistry.org]

The Strategic Core: A Technical Guide to the Synthesis and Application of Di-iodinated Indazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] Within this privileged class of heterocycles, di-iodinated indazoles represent a critical, albeit often overlooked, synthetic platform. While not typically therapeutic agents in their own right, these multi-functionalized cores serve as exceptionally versatile building blocks for the rapid construction of complex molecular architectures. The presence of two iodine atoms provides orthogonal handles for sequential, site-selective functionalization, most notably through palladium-catalyzed cross-coupling reactions. This technical guide elucidates the synthesis of di-iodinated indazoles, details their subsequent chemical transformations, and summarizes the potent biological activities of the resulting derivatives, with a primary focus on their role in the development of kinase inhibitors for oncology.

Introduction: The Value of the Di-iodinated Indazole Scaffold

Indazole derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][4] The development of potent and selective kinase inhibitors has been a particularly fruitful area of research, leading to drugs like Axitinib and Pazopanib, which are crucial in cancer therapy.[1][5] The synthetic challenge in drug discovery often lies in the efficient exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Di-iodinated indazoles, such as 3,6-diiodo-1H-indazole, offer a powerful solution to this challenge.[6] The carbon-iodine bonds at different positions on the indazole ring serve as versatile anchor points for introducing chemical diversity. The C3-iodine bond is particularly susceptible to electrophilic substitution and subsequent cross-coupling, while halogens on the benzene ring allow for further modification.[7][8] This dual functionality enables the systematic synthesis of libraries of complex indazole derivatives, facilitating the exploration of structure-activity relationships (SAR).

Synthesis of Di-iodinated Indazoles: Experimental Protocols

The preparation of di-iodinated indazoles typically involves the direct halogenation of a pre-existing indazole or a substituted precursor. The C3 position is the most reactive site for electrophilic iodination on the unprotected indazole ring.[7][8]

Protocol: Synthesis of this compound

This protocol describes a two-step process starting from 6-amino-1H-indazole to first introduce an iodine at the 6-position via a Sandmeyer-type reaction, followed by direct iodination at the C3 position.

Step A: Synthesis of 6-Iodo-1H-indazole from 6-Amino-1H-indazole

-

Materials: 6-Amino-1H-indazole, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Iodine (I₂), Acetic Acid.

-

Procedure:

-

Dissolve 6-amino-1H-indazole in a suitable acidic medium like acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled solution to form the intermediate diazonium salt. Maintain the temperature below 5 °C.

-

In a separate flask, prepare a solution of potassium iodide (KI) and a catalytic amount of iodine (I₂).

-

Slowly add the diazonium salt solution to the KI/I₂ solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up involves quenching any excess reagents, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 6-iodo-1H-indazole.[9]

-

Step B: Synthesis of this compound from 6-Iodo-1H-indazole

-

Materials: 6-Iodo-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF), Sodium Bisulfite (NaHSO₃).

-

Procedure:

-

Dissolve 6-iodo-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add molecular iodine (I₂) (approx. 2.0 eq) to the solution.

-

Add potassium hydroxide (KOH) pellets (approx. 4.0 eq) portion-wise over 5-10 minutes. An ice bath can be used to control any initial exotherm.[7]

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine. A precipitate will form.[11][12]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with water and dry under vacuum to yield this compound.[12]

-

Application in the Synthesis of Kinase Inhibitors

The primary application of di-iodinated indazoles is as intermediates in the synthesis of potent kinase inhibitors via sequential cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[13][14][15]

General Protocol: Sequential Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the sequential functionalization of a di-iodinated indazole, which may require N-protection depending on the subsequent reaction conditions.

-

Materials: this compound, Aryl/Heteroaryl Boronic Acid or Ester (first coupling partner), second Aryl/Heteroaryl Boronic Acid or Ester, Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, DMF).

-

Procedure:

-

N-Protection (Optional but often recommended): Protect the N1 position of this compound with a suitable protecting group like Boc (di-tert-butyl dicarbonate) to improve solubility and prevent side reactions.[15][16]

-

First Suzuki Coupling (e.g., at C3):

-

Combine the N-protected this compound (1.0 eq), the first boronic acid (1.1-1.5 eq), a palladium catalyst (2-5 mol%), and a base (2-3 eq) in a reaction vessel.

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[11]

-

Heat the reaction mixture (typically 80-120 °C) with stirring until TLC or LC-MS analysis shows consumption of the starting material.[14]

-

Cool the reaction, dilute with water, and extract with an organic solvent. Purify the resulting 3-aryl-6-iodo-1H-indazole derivative via column chromatography.

-

-

Second Suzuki Coupling (at C6):

-

Use the purified product from the first coupling as the substrate.

-

Repeat the Suzuki coupling procedure using the second, different boronic acid to functionalize the C6 position.

-

-

Deprotection: If an N-protecting group was used, remove it under appropriate conditions (e.g., TFA for a Boc group) to yield the final di-substituted indazole derivative.[16]

-

Biological Activities of Di-iodinated Indazole Derivatives

While di-iodinated indazoles themselves are primarily synthetic intermediates, the compounds derived from them exhibit potent biological activities, particularly as inhibitors of protein kinases involved in cancer cell signaling. The tables below summarize the activity of representative final compounds synthesized from halogenated indazole precursors.

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound ID | Precursor Type | Target Cell Line | IC₅₀ (µM) | Citation |

| C05 | Halogenated Indazole | IMR-32 (Neuroblastoma) | 0.948 | [17] |

| MCF-7 (Breast Cancer) | 0.979 | [17] | ||

| H460 (Lung Cancer) | 1.679 | [17] | ||

| 2f | Halogenated Indazole | A549 (Lung Cancer) | 0.23 | [4][18] |

| HCT116 (Colon Cancer) | 0.45 | [4][18] | ||

| MCF-7 (Breast Cancer) | 1.15 | [4][18] | ||

| 4T1 (Breast Cancer) | 0.53 | [4][18] | ||

| 5c | 3-Iodo-Indazole | HCT-116 (Colon Cancer) | 1.56 | [10] |

| MDA-MB-231 (Breast Cancer) | 2.12 | [10] | ||

| 5i | 3-Iodo-Indazole | HCT-116 (Colon Cancer) | 3.12 | [10] |

| MDA-MB-231 (Breast Cancer) | 4.21 | [10] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound ID | Precursor Type | Target Kinase | IC₅₀ (nM) | Citation |

| C05 | Halogenated Indazole | PLK4 | < 0.1 | [17] |

| 10 | 3-Iodo-Indazole | PI3Kα | 361 | [16] |

| 10 | 3-Iodo-Indazole | PDK1 | 3080 | [16] |

| 3-IB-PP1 | Halogenated Indazole | Akt1-as1 | 18 | [19] |

| 3-IB-PP1 | Halogenated Indazole | Akt1-as2 | 28 | [19] |

Visualizing Synthesis and Mechanism of Action

Graphviz diagrams are provided to illustrate key synthetic transformations and the biological pathways targeted by the final indazole derivatives.

References

- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Research Chemical [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-Diiodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,6-diiodo-1H-indazole from 6-iodo-1H-indazole. This transformation is a crucial step in the synthesis of various biologically active molecules, including the kinase inhibitor Axitinib. The protocol is based on established methods of electrophilic iodination of the indazole core at the C3 position.

Introduction

This compound is a key synthetic intermediate in medicinal chemistry. The presence of two iodine atoms offers versatile handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore the chemical space around the indazole scaffold, a common core in many kinase inhibitors. The synthesis from the commercially available 6-iodo-1H-indazole is a direct and efficient method to access this valuable building block.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where 6-iodo-1H-indazole is treated with molecular iodine in the presence of a base to yield this compound.

Caption: Iodination of 6-iodo-1H-indazole to this compound.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

-

6-Iodo-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-iodo-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of substrate).

-

Reagent Addition: To the stirred solution, add molecular iodine (I₂) (1.5 - 2.0 eq.). Subsequently, add potassium hydroxide (KOH) (2.0 - 4.0 eq.) portion-wise over 10-15 minutes. An ice bath can be used to control any initial exotherm.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.

-

Quenching: Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of the iodine disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 6-Iodo-1H-indazole | Commercially available. |

| Reagents | Iodine (I₂), Potassium hydroxide (KOH) | |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade is recommended. |

| Molar Equivalents | ||

| 6-Iodo-1H-indazole | 1.0 | |

| Iodine (I₂) | 1.5 - 2.0 | An excess of iodine ensures complete conversion. |

| Potassium hydroxide (KOH) | 2.0 - 4.0 | The base facilitates the deprotonation of the indazole NH. |

| Reaction Temperature | Room Temperature | An initial ice bath can be used to control any exotherm upon addition of the base. |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |

| Typical Yield | 70-80% | Based on similar reported iodination reactions of substituted indazoles. |

| Purification Method | Column Chromatography/Recrystallization | A gradient of ethyl acetate in hexanes is a common eluent system for column chromatography. |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the N-H proton. The aromatic region will display a characteristic splitting pattern for the protons on the benzene ring of the indazole core. The broad singlet for the N-H proton is also expected.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the signals for all the carbon atoms in the molecule. The carbons attached to the iodine atoms are expected to have characteristic chemical shifts.

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product (C₇H₄I₂N₂, MW: 369.93 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations.

It is highly recommended to perform a full characterization of the synthesized product to confirm its identity and purity.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Iodine is corrosive and can cause stains. Avoid inhalation of its vapors.

-

Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

DMF is a skin and eye irritant. Handle with care.

Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Diiodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. Specifically, 3,6-disubstituted indazole derivatives are of significant interest as they are used in the preparation of modulators and inhibitors of protein kinases, which play a crucial role in the treatment of cancer by affecting tumor growth, cellular proliferation, and angiogenesis.[3] The synthesis of the kinase inhibitor Axitinib, for instance, involves a 3,6-diiodo-1H-indazole intermediate.[4]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the indazole core.[5] This application note provides a comprehensive overview and detailed protocols for the Suzuki coupling reaction of this compound with various boronic acids.

Regioselectivity in the Suzuki Coupling of this compound

A key consideration in the Suzuki coupling of this compound is the potential for selective mono- or di-arylation. The relative reactivity of the C-I bonds at the 3- and 6-positions will influence the outcome. In many dihalogenated heterocyclic systems, the regioselectivity of the Suzuki coupling can be controlled by carefully selecting the palladium catalyst, ligands, and reaction conditions.[6][7] For dihaloazoles, it is possible to achieve mono-arylation at a single C-X bond with high selectivity.[6] By modifying the catalyst system, the selectivity can sometimes be switched to the otherwise less reactive position.[6] For this compound, it is anticipated that the C3-iodide is more reactive towards oxidative addition to the palladium(0) catalyst due to the electronic properties of the indazole ring system. This would favor mono-substitution at the 3-position under carefully controlled conditions (e.g., using a limited amount of the boronic acid). Achieving di-substitution would likely require an excess of the boronic acid and more forcing reaction conditions.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for Mono-Arylation at the 3-Position

This protocol aims for the selective mono-arylation at the more reactive 3-position of the indazole core.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Under a positive flow of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (or consumption of the starting material), cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-iodo-1H-indazole.

General Protocol for Di-Arylation at the 3- and 6-Positions

This protocol is designed for the di-arylation of the indazole core.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5-3.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 4.0-5.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Follow steps 1-4 from the mono-arylation protocol, adjusting the stoichiometry of the arylboronic acid and base.

-

Heat the reaction mixture to a higher temperature if necessary (e.g., 100-140 °C) with vigorous stirring. Microwave irradiation can also be employed to facilitate the reaction.[5][8]

-

Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS.

-

Follow the work-up and purification steps (8-11) from the mono-arylation protocol to isolate the desired 3,6-diaryl-1H-indazole.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki coupling reactions with iodo-indazoles, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Typical Reaction Conditions for Mono-Suzuki Coupling of Iodo-Indazoles

| Parameter | Condition | Reference(s) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | [5][8] |

| Ligand | PPh₃, dppf | [5][8] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | [5][8] |

| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | [5][8] |

| Temperature | 80 - 120 °C | [5][8] |

| Boronic Acid (equiv) | 1.1 - 1.5 | [8] |

| Yields | Moderate to Excellent | [5][8] |

Table 2: Potential Reaction Conditions for Di-Suzuki Coupling of this compound

| Parameter | Suggested Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ with bulky phosphine ligand | More robust catalysts for challenging couplings. |

| Ligand | dppf, XPhos, SPhos | Bulky, electron-rich ligands can promote reductive elimination. |

| Base | Cs₂CO₃, K₃PO₄ | Stronger bases can facilitate the second coupling. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Higher boiling points for increased temperature. |

| Temperature | 100 - 140 °C or Microwave | To overcome the higher activation energy for the second coupling. |

| Boronic Acid (equiv) | 2.5 - 3.0 | To ensure complete reaction at both sites. |

| Yields | Variable (optimization required) | Dependent on substrate and conditions. |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]

- 4. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,6-Diiodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heterocycle prevalent in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug development.[1] Functionalization of the indazole core is a key strategy for modulating pharmacological activity. 3,6-Diiodo-1H-indazole is a versatile building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and site-selective introduction of diverse functionalities, providing a powerful tool for constructing complex molecular architectures.

The reactivity of the C-I bonds in dihalogenated N-heteroarenes is influenced by factors such as proximity to the heteroatom.[2] In the case of this compound, the C3-I bond is generally more activated towards oxidative addition to a palladium(0) catalyst than the C6-I bond. This intrinsic reactivity difference enables selective functionalization at the C3 position under carefully controlled conditions. Subsequent coupling at the C6 position can then be achieved, often under more forcing conditions.

This document provides detailed application notes and protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound as the substrate.

Application Notes: Site Selectivity and Reaction Considerations

-

Site Selectivity: The C3 position of this compound is more electrophilic and typically reacts preferentially over the C6 position in palladium-catalyzed cross-couplings.[2] This allows for a modular approach:

-

Mono-functionalization: Selective coupling at the C3 position can be achieved by using a slight excess of the coupling partner and carefully controlling reaction time and temperature.

-

Di-functionalization: Stepwise functionalization is the preferred strategy. First, couple at the C3 position, purify the 3-substituted-6-iodo-1H-indazole intermediate, and then subject it to a second coupling reaction at the C6 position. This allows for the introduction of two different substituents.

-

-

N-H Acidity: The indazole N-H proton is acidic and can interfere with some catalytic cycles, particularly in Sonogashira and Buchwald-Hartwig reactions.[3][4] While some couplings proceed with the unprotected indazole, N-protection (e.g., with a Boc or SEM group) is often recommended to prevent catalyst inhibition and side reactions, leading to improved yields and reproducibility.[3][5]

-

Catalyst and Ligand Choice:

-

Suzuki-Miyaura: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[3][6]

-

Sonogashira: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the classic system.[7] Copper-free conditions have also been developed.[8]

-

Buchwald-Hartwig: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos) are generally required to facilitate the C-N bond formation.[9][10]

-

-

Base Selection: The choice of base is critical and depends on the specific coupling reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common for Suzuki and Sonogashira reactions, while stronger, non-nucleophilic bases like NaOtBu or LHMDS are often necessary for Buchwald-Hartwig aminations.[4][11][12]

Visualizing the Process

Quantitative Data Summary

The following tables summarize typical reaction conditions for achieving selective mono-functionalization at the C3 position of the indazole ring.

Table 1: Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (3) | DMF | 100 | 8-12 | >85[6] |

| 3 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane | 120 (µW) | 0.7 | >90[3][13] |

Table 2: Sonogashira Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | ~85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2) | Toluene | 80 | ~90 |

| 3 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine (3) | DMF | RT | ~80-90 |

Table 3: Buchwald-Hartwig Amination Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu (2.2) | Toluene | 110 | ~80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | ~75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.2) | THF | 80 | ~80 |

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Table 1, Entry 1)

This protocol describes the selective mono-arylation at the C3 position.

-

Materials:

-

This compound (1.0 equiv, e.g., 370 mg, 1.0 mmol)

-

Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, e.g., 58 mg, 0.05 mmol)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv, e.g., 212 mg, 2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Add the degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material and formation of the mono-coupled product.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-6-iodo-1H-indazole.

-

Protocol 2: General Procedure for Sonogashira Coupling (Table 2, Entry 1)

This protocol details the selective mono-alkynylation at the C3 position.[7][8]

-

Materials:

-

N-Protected this compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous, degassed THF

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous, degassed THF followed by triethylamine.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction mixture at 60 °C and monitor by TLC.

-

Upon completion, cool the mixture, filter through a pad of Celite, and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and perform an aqueous work-up as described in Protocol 1.

-

Purify the product via column chromatography.

-

If necessary, perform a deprotection step to remove the N-protecting group.

-

Protocol 3: General Procedure for Buchwald-Hartwig Amination (Table 3, Entry 1)

This protocol outlines the selective mono-amination at the C3 position.[9][12]

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

XantPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.2 equiv)

-

Anhydrous, degassed Toluene

-

-

Procedure:

-

In a glovebox or under a robust stream of inert gas, add NaOtBu to a dry Schlenk flask.

-

In a separate flask, dissolve this compound, Pd₂(dba)₃, and XantPhos in anhydrous, degassed toluene.

-

Transfer this solution to the flask containing the base.

-

Add morpholine via syringe.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

After completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Perform an aqueous work-up and purification as described in Protocol 1.

-

References

- 1. benchchem.com [benchchem.com]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Diiodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][5] The functionalization of the indazole core is therefore of significant interest in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[6][7] This reaction is particularly valuable for the synthesis of arylamines from aryl halides, a transformation that can be challenging using traditional methods.[7]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3,6-diiodo-1H-indazole. The presence of two iodine atoms on the indazole ring offers the potential for selective mono- or di-amination, leading to the synthesis of a diverse range of 3,6-diamino-1H-indazole derivatives. These products are valuable intermediates for the development of novel therapeutic agents, particularly kinase inhibitors.[1]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6][7] The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Synthesis of Kinase Inhibitors Using 3,6-Diiodo-1H-indazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for the treatment of cancer and other diseases. The strategic functionalization of the indazole ring allows for the development of potent and selective inhibitors that can modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. 3,6-Diiodo-1H-indazole is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The two iodine atoms at positions 3 and 6 serve as convenient handles for introducing various substituents through transition metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against specific kinase targets.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound. It includes protocols for key synthetic transformations, quantitative data on the biological activity of representative inhibitors, and diagrams of relevant signaling pathways and experimental workflows.

Key Synthetic Strategies

The functionalization of this compound primarily relies on palladium-catalyzed cross-coupling reactions, which allow for the sequential and regioselective introduction of aryl, heteroaryl, alkyl, and amino groups at the 3- and 6-positions.

1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the iodo-indazole with a boronic acid or ester. It is a robust method for introducing aryl and heteroaryl moieties.

2. Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the iodo-indazole and a terminal alkyne, providing access to alkynyl-substituted indazole derivatives.

3. Buchwald-Hartwig Amination: This reaction is employed to form carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 3- and/or 6-positions of the indazole core.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of selected indazole-based kinase inhibitors against various kinase targets. While not all of these compounds are directly synthesized from this compound, they represent the types of structures and potencies that can be achieved using the synthetic methodologies described herein.

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line (for cellular assays) |

| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | - |

| FGFR Inhibitor 1 | FGFR1 | 15 | - |

| Indazole Derivative 9u | FGFR1 | 3.3 | - |

| Indazole Derivative 6o | - | 5150 (µM) | K562 (Leukemia) |

| Pan-Pim Inhibitor 59c | Pim1, Pim2, Pim3 | 3, 70, 70 | - |

| PAK1 Inhibitor 30l | PAK1 | 9.8 | - |

Experimental Protocols

Protocol 1: General Procedure for Sequential Suzuki-Miyaura Coupling of this compound

This protocol describes a two-step, one-pot sequential Suzuki-Miyaura coupling to synthesize 3,6-diaryl-1H-indazoles.

Materials:

-

This compound

-

Arylboronic acid 1

-

Arylboronic acid 2

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

1,4-Dioxane and water (or other suitable solvent system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

Step 1: First Suzuki Coupling at the 3-position

-

To a dried reaction flask, add this compound (1.0 equiv), arylboronic acid 1 (1.1 equiv), and a suitable base such as sodium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.1 equiv), to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon consumption of the starting material, cool the reaction to room temperature.

Step 2: Second Suzuki Coupling at the 6-position

-

To the cooled reaction mixture from Step 1, add arylboronic acid 2 (1.2 equiv) and additional base if necessary.

-

Degas the mixture again for 10-15 minutes.

-

Add a second portion of the palladium catalyst.

-

Heat the reaction to 80-100 °C and monitor for the formation of the 3,6-diaryl product.

-

Once the reaction is complete, cool to room temperature.

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaryl-1H-indazole.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general method for the Sonogashira coupling of a terminal alkyne to one of the iodo positions of the indazole core. Regioselectivity can be influenced by reaction conditions and the protecting group on the indazole nitrogen.

Materials:

-

This compound (or N-protected derivative)

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)